molecular formula C14H14N2O5S B6394851 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261922-72-8

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6394851
CAS RN: 1261922-72-8
M. Wt: 322.34 g/mol
InChI Key: BARYQSDIOADDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% (DMSHNA-95) is a versatile and important compound in the field of synthetic organic chemistry. It is a carboxylic acid and a derivative of nicotinic acid, which is a form of vitamin B3. DMSHNA-95 is widely used in the synthesis of various compounds, including pharmaceuticals and biochemicals, and has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of drug metabolism. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-diabetic drugs.

Mechanism of Action

The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is not completely understood. However, it is believed to act as an enzyme inhibitor, which means it can block the activity of certain enzymes that are involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% may act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which may lead to increased bioavailability of drugs. Additionally, it has been suggested that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% may have antioxidant effects, which could potentially protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, including pharmaceuticals and biochemicals. Additionally, it has been used in the study of enzyme inhibition and drug metabolism. However, one limitation of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is that its mechanism of action is not completely understood, which may limit its usefulness in certain experiments.

Future Directions

The potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and biochemicals. Additionally, further research could be conducted into the synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% and its potential uses in drug delivery systems. Finally, further research could be conducted into its potential as an antioxidant, which could lead to new therapeutic strategies for treating diseases caused by free radical damage.

Synthesis Methods

The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is relatively straightforward and involves the reaction of 3-N,N-dimethylsulfamoylphenylhydrazine with 2-hydroxynicotinic acid in the presence of a base. This reaction is typically conducted at a temperature of 70-80°C for 1-2 hours. The product of the reaction is a white crystalline solid that is 95% pure 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%.

properties

IUPAC Name

5-[3-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(17)15-8-10/h3-8H,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARYQSDIOADDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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